4-Hydroxyindole-3-carboxaldehyde

描述

4-hydroxy-1H-indole-3-carbaldehyde has been reported in Arabidopsis thaliana with data available.

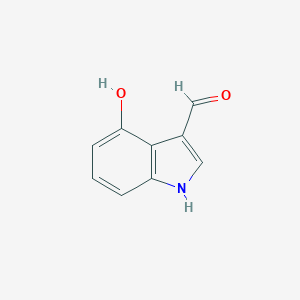

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZIZLLMNWTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431124 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81779-27-3 | |

| Record name | 4-hydroxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Enigmatic Presence of 4-Hydroxyindole-3-carboxaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 4-Hydroxyindole-3-carboxaldehyde, an intriguing plant metabolite with potential biological activities. While its presence is confirmed in select species, notably the caper bush (Capparis spinosa L.) and the model plant Arabidopsis thaliana, its distribution appears to be limited. This document provides a comprehensive overview of its known plant sources, biosynthetic pathway in Arabidopsis thaliana, and detailed experimental protocols for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers investigating plant-derived indole alkaloids and their potential applications in drug discovery and development.

Natural Occurrence in Plants

This compound has been identified as a naturally occurring metabolite in a few plant species. Its presence is most notably documented in:

-

Arabidopsis thaliana: In this model plant, this compound is a minor secondary metabolite.[2][3][4] It is found in its glycosylated form, 4-hydroxyindole-3-carbaldehyde 4-O-β-D-glucoside (4-GlcO-ICHO).[3] Its biosynthesis is part of the plant's defense mechanism and is induced in response to stressors, such as treatment with silver nitrate (AgNO₃).[2][3][4]

Quantitative Data

Obtaining precise quantitative data for this compound in plants is challenging due to its low abundance and its existence primarily in a conjugated form. The most detailed quantitative analysis to date has been performed on Arabidopsis thaliana, although the results are presented as relative abundance.

Table 1: Relative Quantification of this compound Glucoside (4-GlcO-ICHO) in Arabidopsis thaliana Leaves

| Treatment Condition | Relative Abundance (Median Peak Area per Fresh Weight ± SD) |

| Non-treated Wild-Type | 0.20 ± 0.02 |

| AgNO₃-treated Wild-Type | 0.40 ± 0.08 |

Data extracted from Böttcher et al. (2014). The values represent the relative abundance of the glucosylated form of this compound and are indicative of its induction upon stress.

For Capparis spinosa, despite the confirmed presence of the compound, specific quantitative data on its concentration in various plant tissues is currently not available in published research.

Biosynthesis in Arabidopsis thaliana

In Arabidopsis thaliana, this compound is synthesized as part of a defense-related metabolic pathway originating from the amino acid tryptophan. The pathway is induced upon pathogen attack or elicitor treatment.

The key steps in the biosynthesis are as follows:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): The biosynthesis is initiated by the conversion of tryptophan to indole-3-acetaldoxime, a reaction catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[2]

-

Indole-3-acetaldoxime to Indole-3-acetonitrile (IAN): IAOx is then converted to indole-3-acetonitrile.

-

Indole-3-acetonitrile to Indole-3-carboxaldehyde (ICHO): The cytochrome P450 enzyme CYP71B6 plays a crucial role in converting IAN to indole-3-carboxaldehyde.[2][3][4]

-

Hydroxylation to this compound: A subsequent hydroxylation step at the 4-position of the indole ring of ICHO leads to the formation of this compound. The specific enzyme responsible for this hydroxylation has not yet been definitively identified but is presumed to be a cytochrome P450 monooxygenase.

-

Glucosylation: The formed this compound is then glycosylated to form 4-GlcO-ICHO.[3]

Experimental Protocols

This section provides a detailed methodology for the extraction, hydrolysis, and quantification of this compound from plant tissues, based on established protocols for indole alkaloids and other secondary metabolites.

Extraction of Indole Compounds

This protocol is a general method that can be optimized for specific plant tissues.

Workflow for Extraction:

Detailed Steps:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Store the powdered sample at -80°C until extraction.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 1 mL of 80% methanol (MeOH) containing an internal standard (e.g., a structurally similar indole compound not present in the plant).

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 1 mL of 80% MeOH and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of deionized water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.

-

Elute the indole compounds with 2 mL of 100% MeOH.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 50% MeOH for analysis.

-

Enzymatic Hydrolysis of Glucosides

Since this compound is often present as a glucoside, enzymatic hydrolysis is necessary to quantify the aglycone.

-

Enzyme Selection: A β-glucosidase enzyme preparation is suitable for this purpose.

-

Hydrolysis Protocol:

-

To the reconstituted extract (from step 4.1), add 50 µL of a β-glucosidase solution (e.g., 10 mg/mL in a suitable buffer, such as citrate buffer at pH 5.0).

-

Incubate the mixture at 37°C for 2 hours.

-

Stop the reaction by adding 20 µL of a strong acid (e.g., 1 M HCl).

-

Centrifuge the mixture to pellet the denatured enzyme.

-

The supernatant is now ready for UPLC-MS/MS analysis.

-

UPLC-MS/MS Quantification

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to achieve good separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative, to be optimized for the compound.

-

Multiple Reaction Monitoring (MRM):

-

Develop an MRM method using a pure standard of this compound to determine the precursor ion and the most abundant product ions.

-

Example MRM transition: The precursor ion would be the [M+H]⁺ or [M-H]⁻ of this compound (m/z 162.05 or 160.04, respectively). Product ions would be determined by fragmentation of the precursor.

-

-

Quantification: Create a calibration curve using a series of dilutions of the pure standard. The concentration of this compound in the plant extract is then calculated based on the peak area relative to the calibration curve and corrected for the internal standard.

Significance and Future Directions

The presence of this compound in plants, particularly as an inducible defense compound in Arabidopsis thaliana, suggests a role in plant-pathogen interactions. Indole derivatives are known to possess a wide range of biological activities, and thus, this compound represents a potential lead compound for the development of new therapeutic agents.

Future research should focus on:

-

Wider Screening of Plants: A broader survey of the plant kingdom is needed to identify other sources of this compound.

-

Quantitative Analysis in Capparis spinosa: Developing and applying a validated quantitative method to determine the concentration of this compound in different parts of the caper plant at various growth stages.

-

Elucidation of the Complete Biosynthetic Pathway: Identifying the specific enzymes responsible for the hydroxylation of indole-3-carboxaldehyde in Arabidopsis and elucidating the pathway in Capparis spinosa.

-

Biological Activity Studies: Investigating the pharmacological properties of this compound, including its potential antimicrobial, anti-inflammatory, and anticancer activities.

This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound in plants. The provided protocols and biosynthetic information are intended to facilitate further research into this promising natural product.

References

Isolating 4-Hydroxyindole-3-carboxaldehyde from Capparis spinosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 4-Hydroxyindole-3-carboxaldehyde from Capparis spinosa (caper bush), a plant known for its rich phytochemical profile. This document outlines the general methodologies for extraction and purification, summarizes the available data, and presents potential signaling pathways associated with related indole alkaloids.

Introduction

Capparis spinosa L. is a perennial plant native to the Mediterranean region, which has been used in traditional medicine for centuries. Its fruits, in particular, are a source of various bioactive compounds, including alkaloids. Among these is this compound, a plant metabolite with potential therapeutic applications.[1][2] While research has confirmed its presence in C. spinosa fruits, a standardized, detailed protocol for its specific isolation and quantification remains to be extensively documented. This guide consolidates the available information to provide a foundational understanding for researchers.

Experimental Protocols

While a specific protocol for the isolation of this compound from Capparis spinosa is not extensively detailed in the current literature, a general methodology for the extraction and separation of indole alkaloids from the plant can be adapted. The following protocol is a composite based on established methods for alkaloid isolation from Capparis species.

Plant Material Collection and Preparation

-

Collection: Fruits of Capparis spinosa should be collected at maturity.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation: The fruits are to be air-dried in the shade at room temperature and then ground into a fine powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark place until extraction.

Extraction of Crude Alkaloids

-

Maceration: The powdered fruit material is macerated with a suitable solvent. Methanol or 95% ethanol are commonly used for the extraction of indole alkaloids.[3] The ratio of plant material to solvent is typically 1:10 (w/v).

-

Extraction Conditions: The mixture is stirred or agitated continuously for 24-48 hours at room temperature. The process can be repeated three times to ensure maximum extraction efficiency.

-

Filtration and Concentration: The resulting extract is filtered through Whatman No. 1 filter paper. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in a 5% hydrochloric acid solution to protonate the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then partitioned with a non-polar solvent such as n-hexane or diethyl ether to remove fats, oils, and other non-polar compounds. This step is repeated until the organic layer is colorless.

-

Basification: The acidic aqueous layer containing the protonated alkaloids is then basified with a base, such as ammonium hydroxide or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Alkaloids: The basified solution is then extracted with a polar organic solvent like chloroform or dichloromethane. This process is repeated several times to ensure the complete transfer of alkaloids into the organic phase.

-

Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further purification to isolate this compound.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions showing the presence of the target compound (as indicated by TLC and comparison with a standard, if available) are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of methanol and water, is used to isolate the pure this compound.

The following diagram illustrates a general workflow for the isolation process.

Data Presentation

| Plant Part | Compound Identified | Method of Identification | Reference |

| Fruits | This compound | Spectroscopic methods | [1] |

| Roots | This compound | Not specified | [2] |

Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, the closely related compound, indole-3-carboxaldehyde (ICA), has been shown to modulate inflammatory responses. It is plausible that this compound shares similar biological activities. The following diagrams illustrate potential signaling pathways based on the known activities of ICA.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses.[4][5][6][7][8]

Inhibition of NLRP3 Inflammasome Activation

Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[9][10][11][12][13]

Conclusion

This compound is a promising bioactive compound found in Capparis spinosa. While detailed protocols for its specific isolation and quantification are still emerging, this guide provides a comprehensive framework based on existing knowledge of alkaloid chemistry and the phytochemistry of Capparis species. The potential of this compound to modulate key inflammatory signaling pathways, as suggested by studies on related indole alkaloids, highlights the need for further research to fully characterize its therapeutic potential. The methodologies and pathway diagrams presented here serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Caper (Capparis spinosa L.): An Updated Review on Its Phytochemistry, Nutritional Value, Traditional Uses, and Therapeutic Potential [frontiersin.org]

- 3. Quality variation and biosynthesis of anti-inflammatory compounds for Capparis spinosa based on the metabolome and transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Unraveling the Synthesis of 4-Hydroxyindole-3-carboxaldehyde in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-derived secondary metabolites are crucial components of the plant defense arsenal. In the model organism Arabidopsis thaliana, a complex network of biosynthetic pathways leads to the production of a variety of indolic compounds, including the phytoalexin camalexin and derivatives of indole-3-carboxaldehyde (ICHO). Among these, 4-hydroxyindole-3-carboxaldehyde (4-HO-ICHO) has been identified as a minor but significant metabolite. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4-HO-ICHO in Arabidopsis, detailing the enzymatic steps from the precursor tryptophan. This document summarizes key quantitative data, provides detailed experimental protocols for the analysis of this pathway, and presents visual diagrams of the involved processes to facilitate a deeper understanding for researchers in plant science and drug development.

Introduction

Arabidopsis thaliana synthesizes a range of indolic secondary metabolites that play a vital role in defense against pathogens. These compounds are derived from the amino acid tryptophan and their production is often induced by biotic and abiotic stresses. The biosynthesis of indole-3-carboxaldehyde (ICHO) and its hydroxylated derivatives, including this compound (4-HO-ICHO), is part of this inducible defense response. While the core pathway leading to ICHO is relatively well-characterized, the specific enzymatic step responsible for the 4-hydroxylation of the indole ring remains to be definitively identified. This guide will delineate the known steps of the pathway and discuss potential candidates for the missing enzymatic functions.

The Biosynthetic Pathway of this compound

The biosynthesis of 4-HO-ICHO in Arabidopsis is a multi-step process that begins with the amino acid tryptophan. The pathway is intricately linked with the biosynthesis of other important indole-containing defense compounds, such as camalexin and indole glucosinolates.

From Tryptophan to Indole-3-acetonitrile (IAN)

The initial steps of the pathway convert tryptophan to indole-3-acetonitrile (IAN), a key intermediate.

-

Tryptophan to Indole-3-acetaldoxime (IAOx): The first committed step is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by two functionally redundant cytochrome P450 enzymes, CYP79B2 and CYP79B3 [1]. These enzymes are crucial for the production of a variety of indole-derived defense compounds.

-

Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN): IAOx is a critical branch point in indole metabolism. In the pathway leading to ICHO, IAOx is converted to IAN. This dehydration reaction is catalyzed by another cytochrome P450, CYP71A13 [2].

Formation of Indole-3-carboxaldehyde (ICHO)

IAN is then converted to ICHO, the direct precursor of 4-HO-ICHO.

-

Indole-3-acetonitrile (IAN) to Indole-3-carboxaldehyde (ICHO): The conversion of IAN to ICHO is catalyzed by the cytochrome P450 enzyme CYP71B6 . This enzyme can efficiently convert IAN into both ICHO and indole-3-carboxylic acid (ICOOH)[3][4].

Hydroxylation to this compound (4-HO-ICHO)

The final step in the formation of 4-HO-ICHO is the hydroxylation of the indole ring at the 4-position.

-

Indole-3-carboxaldehyde (ICHO) to this compound (4-HO-ICHO): The specific enzyme responsible for this hydroxylation step has not yet been definitively identified in Arabidopsis. However, it is known to be a minor metabolic route[5]. Based on the known functions of enzyme families in Arabidopsis, potential candidates for this reaction include other cytochrome P450 monooxygenases or flavin-monooxygenases (FMOs) , such as the YUCCA family of enzymes, which are known to be involved in hydroxylation reactions in other pathways[6][7][8]. For instance, CYP81F2 has been identified as an indole-3-ylmethylglucosinolate 4-hydroxylase, indicating that other P450s may have specificity for the 4-position of the indole ring[9]. Further research is required to isolate and characterize the specific hydroxylase involved in 4-HO-ICHO biosynthesis.

In planta, 4-HO-ICHO is often found as a glucose conjugate, 4-GlcO-ICHO [5]. This glycosylation is a common modification of secondary metabolites in plants, often affecting their solubility, stability, and biological activity.

Signaling and Regulation

The biosynthesis of ICHO and its derivatives is tightly regulated and is induced in response to pathogen attack and elicitor treatment, such as with silver nitrate (AgNO₃)[3][4]. The genes encoding the biosynthetic enzymes, including CYP71B6 and ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) (involved in the oxidation of ICHO to ICOOH), are transcriptionally co-expressed with genes involved in camalexin biosynthesis, suggesting a coordinated regulation of these defense pathways[3][4].

Quantitative Data

The accumulation of ICHO and its derivatives, including 4-HO-ICHO, is inducible. The following table summarizes the relative quantification of ICHO and related metabolites in wild-type Arabidopsis leaves under control conditions and after treatment with silver nitrate (AgNO₃), as well as in the cyp79B2 cyp79B3 double mutant. The data is presented as median peak areas per fresh weight.

| Compound | Wild Type (no treatment) | Wild Type (+AgNO₃) | cyp79B2 cyp79B3 (no treatment) | cyp79B2 cyp79B3 (+AgNO₃) |

| ICHO | n.d. | 0.86 ± 0.24 | n.d. | n.d. |

| ICOOH-Glc | 0.08 ± 0.13 | 2.44 ± 0.47 | n.d. | n.d. |

| 6-HO-ICOOH-Glc | 5.44 ± 1.63 | 17.5 ± 3.34 | n.d. | n.d. |

| Camalexin | n.d. | 30.3 ± 11.2 | n.d. | n.d. |

Data adapted from Böttcher et al., 2014, Plant Physiology.[10] Values are median peak areas per fresh weight (counts mg⁻¹ × 10³) ± SD (n=5). "n.d." indicates not detected. While specific quantitative data for 4-HO-ICHO was not detailed in this particular table, its presence as a minor derivative was confirmed in the study.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the analysis of indole-derived metabolites in Arabidopsis.

Plant Material and Growth Conditions

Arabidopsis thaliana (e.g., ecotype Columbia-0) plants are grown on soil or sterile agar medium under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod at 22°C). For induction experiments, leaves of 4- to 6-week-old plants can be infiltrated with a solution of silver nitrate (e.g., 5 mM AgNO₃) or a mock solution (e.g., water).

Metabolite Extraction

-

Harvest leaf material and immediately freeze in liquid nitrogen to quench metabolism.

-

Grind the frozen tissue to a fine powder.

-

Extract the powdered tissue with a suitable solvent, such as 80% (v/v) methanol, at a ratio of 10 µL of solvent per mg of fresh weight.

-

Vortex the mixture thoroughly and sonicate for 15 minutes in an ice-water bath.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

LC-MS Analysis of Indole Derivatives

-

Chromatography: Perform liquid chromatography using a C18 reversed-phase column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Mass Spectrometry: Couple the LC system to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] mass spectrometer) equipped with an electrospray ionization (ESI) source.

-

Detection: Operate the mass spectrometer in either positive or negative ion mode, depending on the target analytes. For ICHO and its hydroxylated derivatives, negative ion mode is often suitable.

-

Quantification: Perform relative or absolute quantification by integrating the peak areas of the extracted ion chromatograms for the respective [M-H]⁻ or [M+H]⁺ ions. For absolute quantification, use stable isotope-labeled internal standards.

Heterologous Expression and Enzyme Assays for Cytochrome P450s

-

Cloning and Expression: Clone the cDNA of the candidate cytochrome P450 gene (e.g., CYP71B6) into a suitable expression vector for a heterologous host, such as Saccharomyces cerevisiae (yeast) or insect cells. Co-express with a cytochrome P450 reductase from Arabidopsis to ensure electron transfer.

-

Microsome Isolation: After induction of protein expression, harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes.

-

Enzyme Assay:

-

Set up a reaction mixture containing the microsomal fraction, a buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate (e.g., IAN), and an NADPH-regenerating system.

-

Initiate the reaction by adding NADPH.

-

Incubate at a suitable temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the extracted products by LC-MS as described above.

-

Visualizations

Biosynthetic Pathway Diagram

Caption: Putative biosynthetic pathway of this compound in Arabidopsis.

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of the 4-HO-ICHO biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Arabidopsis thaliana is an integral part of the plant's inducible defense response. While the main pathway from tryptophan to ICHO is well-established, the specific enzyme catalyzing the final 4-hydroxylation step remains a key area for future research. The identification and characterization of this hydroxylase will provide a more complete understanding of the metabolic network controlling the production of indole-derived defense compounds. The development of robust analytical methods and the use of genetic and biochemical approaches, as outlined in this guide, will be instrumental in achieving this goal. For drug development professionals, a deeper understanding of these pathways can offer insights into novel bioactive compounds and their enzymatic production systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W] | Semantic Scholar [semanticscholar.org]

- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role for flavin monooxygenase-like enzymes in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YUCCA: a flavin monooxygenase in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

synthesis of 4-Hydroxyindole-3-carboxaldehyde from 4-hydroxyindole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 4-Hydroxyindole-3-carboxaldehyde from its precursor, 4-hydroxyindole. This compound serves as a valuable building block in the development of various pharmaceutical agents and research chemicals. The primary focus of this document is the Vilsmeier-Haack formylation, a widely utilized and efficient method for this transformation.

Introduction

This compound is a derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The introduction of a formyl group at the C3 position of the 4-hydroxyindole scaffold provides a reactive handle for further chemical modifications, making it a key intermediate in medicinal chemistry. The Vilsmeier-Haack reaction stands out as a reliable and high-yielding method for this specific formylation.[1][2][3][4][5][6]

Vilsmeier-Haack Formylation of 4-Hydroxyindole

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][4][5] This electrophilic aromatic substitution reaction is particularly effective for indoles, which possess a high degree of nucleophilicity at the C3 position.

Reaction Data

The following table summarizes the key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxyindole | [7] |

| Product | This compound | [7] |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | [7] |

| Yield | 82% (crude) | [7] |

| Melting Point | 190-193 °C (recrystallized from methanol) | [7] |

| Appearance | Yellow crystals | [7] |

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods. The reported ¹H-NMR data is presented below.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| 6.54 ppm | dd | 8.1, 0.9 Hz | 1H | [7] |

| 6.95 ppm | dd | 8.1, 0.9 Hz | 1H | [7] |

| 7.13 ppm | t | 8.1 Hz | 1H | [7] |

| 8.37 ppm | s | - | 1H | [7] |

| 9.64 ppm | s | - | 1H (CHO) | [7] |

| 10.54 ppm | br s | - | 1H (OH) | [7] |

| 12.35 ppm | br s | - | 1H (NH) | [7] |

(Solvent: DMSO-d₆)

Experimental Protocol: Vilsmeier-Haack Formylation

This section provides a detailed experimental procedure for the synthesis of this compound from 4-hydroxyindole.

Materials:

-

4-Hydroxyindole (5.0 g)

-

Phosphorus oxychloride (POCl₃, 7.35 mL)

-

Anhydrous N,N-Dimethylformamide (DMF, 25 mL total)

-

Ice-methanol bath

-

Ice bath

-

Water

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add 15 mL of anhydrous DMF. Cool the flask in an ice-methanol bath. To this, add 7.35 mL of phosphorus oxychloride dropwise with stirring. Continue stirring the mixture for 15 minutes after the addition is complete.

-

Addition of 4-Hydroxyindole: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent under cooling in an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up:

-

Carefully quench the reaction by adding water while cooling the flask in an ice bath.

-

Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for 15 minutes.

-

Acidify the mixture to a pH of 4 with 5N hydrochloric acid.

-

-

Isolation and Purification:

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry it to obtain the crude this compound (4.99 g, 82% yield).[7]

-

Recrystallize the crude product from methanol to yield pure yellow crystals.

-

Reaction Mechanism and Workflow

The synthesis of this compound via the Vilsmeier-Haack reaction proceeds through a well-defined mechanism involving the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 4-hydroxyindole.

The experimental workflow can be visualized as a sequential process from reagent preparation to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Formylation Method: The Duff Reaction

While the Vilsmeier-Haack reaction is highly effective, the Duff reaction presents an alternative method for the formylation of aromatic compounds, particularly phenols.[8][9] This reaction typically employs hexamine in an acidic medium.[8][9] However, for indole substrates, the Duff reaction is generally considered less efficient than the Vilsmeier-Haack formylation.[8] It characteristically directs formylation to the ortho position relative to an activating group like a hydroxyl group.[8][9]

Conclusion

The synthesis of this compound from 4-hydroxyindole is efficiently achieved through the Vilsmeier-Haack reaction, providing a high yield of the desired product. The detailed experimental protocol and reaction data provided in this guide offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The straightforward nature of this reaction, coupled with its efficiency, makes it a valuable tool in the synthesis of complex indole-based molecules.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Hydroxyindole-3-carboxaldehyde, a significant plant metabolite and a valuable building block in medicinal chemistry.[1][2] This document outlines the key spectroscopic data, experimental protocols for its synthesis and characterization, and visual representations of relevant chemical processes.

Core Spectroscopic Data

The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.35 | br s | 1H | Indole N-H |

| 10.54 | br s | 1H | Phenolic O-H |

| 9.64 | s | 1H | Aldehyde C-H |

| 8.37 | s | 1H | H-2 |

| 7.13 | t, J = 8.1 Hz | 1H | H-6 |

| 6.95 | dd, J = 8.1, 0.9 Hz | 1H | H-7 |

| 6.54 | dd, J = 8.1, 0.9 Hz | 1H | H-5 |

Data sourced from ChemicalBook[3]

Predicted ¹³C NMR (DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~155 | C-4 (bearing OH) |

| ~138 | C-7a |

| ~135 | C-2 |

| ~125 | C-3a |

| ~123 | C-6 |

| ~118 | C-3 |

| ~110 | C-5 |

| ~108 | C-7 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Monoisotopic Mass | 161.0477 Da |

Data sourced from PubChem.[2]

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not published, the fragmentation of this compound under electron ionization is expected to involve the initial loss of the formyl group (CHO) and subsequent fragmentation of the indole ring.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. However, the spectrum is expected to show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H and N-H stretching |

| ~3100 | Aromatic C-H stretching |

| ~1650 | C=O stretching (aldehyde) |

| 1600-1450 | Aromatic C=C stretching |

| ~1250 | C-O stretching (phenol) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of the indole chromophore conjugated with a carbonyl group. While specific experimental data is not available, related compounds like indole-3-carboxaldehyde show absorption maxima in the range of 240-300 nm.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-hydroxyindole.[3]

Materials:

-

4-Hydroxyindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-methanol bath

-

30% aqueous sodium hydroxide solution

-

5N Hydrochloric acid

-

Methanol for recrystallization

Procedure:

-

Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring.

-

After 15 minutes, add a solution of 4-hydroxyindole in anhydrous DMF dropwise to the mixture while maintaining the cold temperature.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of water.

-

Basify the mixture with a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.

-

Acidify the mixture to a pH of 4 with 5N hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.[3]

Spectroscopic Characterization

General Considerations: For all spectroscopic analyses, the synthesized and purified this compound should be thoroughly dried to remove any residual solvent.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion peak and fragmentation pattern.

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for elemental composition determination.

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the synthesis workflow and the classification of this compound.

Caption: Synthesis workflow for this compound.

Caption: Chemical and functional classification of the target compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopic Data of 4-Hydroxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Hydroxyindole-3-carboxaldehyde. It includes tabulated spectral data, detailed experimental protocols for synthesis and NMR analysis, and visual representations of the molecular structure and synthetic workflow to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Introduction

This compound is a member of the hydroxyindole class of organic compounds, characterized by a hydroxyl group attached to the indole ring. These compounds are of significant interest due to their presence in natural products and their potential as precursors in the synthesis of various medicinally important molecules. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and utilization in synthetic and biological studies.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The assignments, chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.54 | dd | 8.1, 0.9 |

| H-7 | 6.95 | dd | 8.1, 0.9 |

| H-6 | 7.13 | t | 8.1 |

| H-2 | 8.37 | s | - |

| CHO | 9.64 | s | - |

| OH | 10.54 | br s | - |

| NH | 12.35 | br s | - |

| Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.[1] |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the unavailability of experimentally verified ¹³C NMR data in the cited literature, predicted chemical shifts are provided in Table 2. These predictions are based on computational models and analysis of structurally similar compounds. It is recommended that these values be confirmed by experimental data.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3a | 110.5 |

| C-5 | 112.1 |

| C-7 | 115.8 |

| C-3 | 118.9 |

| C-6 | 122.5 |

| C-7a | 125.1 |

| C-2 | 138.2 |

| C-4 | 154.3 |

| CHO | 185.5 |

| Table 2: Predicted ¹³C NMR Spectral Data of this compound. |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of 4-hydroxy-1H-indole-3-carboxaldehyde from 4-hydroxyindole.[1]

Materials:

-

4-hydroxyindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N hydrochloric acid (HCl)

-

Methanol

-

Ice-methanol bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Under cooling in an ice-methanol bath, slowly add 7.35 mL of phosphorus oxychloride dropwise to 15 mL of dry N,N-dimethylformamide with stirring. Continue stirring for 15 minutes.

-

Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous N,N-dimethylformamide.

-

Slowly add the 4-hydroxyindole solution dropwise to the mixture from step 1, maintaining the cooling in an ice bath.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture in an ice bath and quench by adding water.

-

Adjust the pH to alkaline by adding 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.

-

Acidify the mixture to pH 4 with 5N hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry to obtain the crude product.

-

Recrystallize the crude product from methanol to yield yellow crystals of 4-hydroxy-1H-indole-3-carboxaldehyde.

NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of indole derivatives.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 400 MHz.

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is typically used.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the atomic numbering of this compound for NMR spectral assignment.

Caption: Synthetic workflow for this compound.

Caption: Atom numbering for NMR spectral assignment.

References

physical and chemical properties of 4-Hydroxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyindole-3-carboxaldehyde is a naturally occurring plant metabolite and a member of the hydroxyindole class of compounds.[1][2][3] Structurally, it is characterized by a 4-hydroxyindole core with a formyl group at the 3-position.[3] This compound has garnered interest in the scientific community due to its presence in edible plants like capers (Capparis spinosa L.) and its potential biological activities, including anti-inflammatory effects.[1][2] Its chemical structure also makes it a valuable precursor in the synthesis of more complex molecules, such as fluorescent probes.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and an exploration of its biological significance and potential mechanisms of action.

Physical and Chemical Properties

This compound is typically a yellow to brown solid.[2] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with hydroxyl and aldehyde functional groups that dictate its chemical reactivity and physical characteristics.[4]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [2] |

| Melting Point | 190-193 °C | [1][5] |

| Solubility | Soluble in DMSO.[2] | [2] |

| CAS Number | 81779-27-3 | [2][3] |

| ¹H-NMR (DMSO-d₆) δ (ppm) | 6.54 (1H, dd, J = 8.1, 0.9 Hz), 6.95 (1H, dd, J = 8.1, 0.9 Hz), 7.13 (1H, t, J = 8.1 Hz), 8.37 (1H, s), 9.64 (1H, s), 10.54 (1H, br s), 12.35 (1H, br s) | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[4][5] This procedure utilizes 4-hydroxyindole as the starting material.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Hydroxyindole[5]

Materials:

-

4-hydroxyindole (5.0 g)

-

Phosphorus oxychloride (POCl₃) (7.35 mL)

-

Dry N,N-dimethylformamide (DMF) (25 mL total)

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

-

Ice-methanol bath

-

Ice bath

Procedure:

-

Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride (7.35 mL) dropwise to dry DMF (15 mL). Stir the mixture for 15 minutes.

-

Dissolve 4-hydroxyindole (5.0 g) in dry DMF (10 mL).

-

Add the 4-hydroxyindole solution dropwise to the reaction mixture while maintaining cooling in an ice bath.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture again in an ice bath and add water.

-

Make the solution alkaline by adding a 30% aqueous NaOH solution and continue stirring for 15 minutes.

-

Acidify the mixture to a pH of 4 using 5N HCl. A precipitate will form.

-

Collect the precipitate by filtration, wash it with water, and dry it to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure, yellow crystals of 4-hydroxy-1H-indole-3-carbaldehyde. The reported yield for this method is approximately 82%.[4][5]

References

- 1. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE | 81779-27-3 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-1H-indole-3-carbaldehyde | 81779-27-3 | Benchchem [benchchem.com]

- 5. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

4-Hydroxyindole-3-carboxaldehyde CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyindole-3-carboxaldehyde, a significant heterocyclic compound with emerging applications in scientific research. This document details its chemical identity, structural information, and relevant experimental protocols, presented in a clear and accessible format for laboratory and development settings.

Core Compound Information

Molecular Formula: C₉H₇NO₂[1][2][3]

Synonyms: 3-Formyl-4-hydroxy-1H-indole, 4-hydroxy-1H-indole-3-carbaldehyde[1][4]

Molecular Structure

The molecular structure of this compound is characterized by a hydroxyindole core with a carboxaldehyde group at the 3-position.

SMILES: C1=CC2=C(C(=C1)O)C(=CN2)C=O[2][3][5]

InChI: InChI=1S/C9H7NO2/c11-5-6-4-10-7-2-1-3-8(12)9(6)7/h1-5,10,12H[4]

Physicochemical and Predicted Data

The following tables summarize key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| Molecular Weight | 161.16 g/mol | [1][3] |

| Exact Mass | 161.047678466 g/mol | [3][4] |

| Appearance | Yellow to brown solid | [6] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area | 53.1 Ų | [3][4] |

| XlogP | 1.2 | [3][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Biological and Pharmacological Context

This compound is a plant metabolite that has been isolated from species such as Capparis spinosa L.[5][6]. It is noted for its potential applications in the study of inflammation-related diseases and in the synthesis of fluorescent probes[5][6]. While specific signaling pathways for this compound are under investigation, research on the closely related compound, Indole-3-carboxaldehyde (ICA), provides valuable insights into potential mechanisms of action. ICA has been shown to inhibit inflammatory responses and lipid accumulation in macrophages by modulating the miR-1271-5p/HDAC9 signaling pathway[4][7].

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from 4-hydroxyindole.

Materials:

-

4-hydroxyindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

30% aqueous sodium hydroxide solution

-

5N Hydrochloric acid

-

Methanol

-

Ice-methanol bath

-

Standard laboratory glassware and stirring apparatus

Procedure: [1]

-

Under cooling in an ice-methanol bath, slowly add 7.35 mL of phosphorus oxychloride dropwise to 15 mL of dry N,N-dimethylformamide with continuous stirring for 15 minutes.

-

Prepare a solution of 5.0 g of 4-hydroxyindole dissolved in 10 mL of anhydrous N,N-dimethylformamide.

-

Slowly add the 4-hydroxyindole solution dropwise to the mixture from step 1, maintaining the cooling in an ice bath.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

After the stirring period, add water to the mixture while cooling in an ice bath.

-

Make the mixture alkaline by adding a 30% aqueous sodium hydroxide solution and stir for an additional 15 minutes.

-

Acidify the mixture to a pH of 4 using 5N hydrochloric acid. A precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the collected precipitate with water and dry it to obtain the crude product. This process typically yields around 4.99 g (82% yield) of 4-hydroxy-1H-indole-3-carbaldehyde.

-

For further purification, recrystallize the crude product from methanol to obtain yellow crystals.

Product Characterization (¹H-NMR):

-

¹H-NMR (DMSO-d₆) δ: 6.54 (1H, dd, J = 8.1, 0.9 Hz), 6.95 (1H, dd, J = 8.1, 0.9 Hz), 7.13 (1H, t, J = 8.1 Hz), 8.37 (1H, s), 9.64 (1H, s), 10.54 (1H, br s), 12.35 (1H, br s).[1]

Visualization of a Related Signaling Pathway

While the direct signaling pathway of this compound is a subject of ongoing research, the pathway for the analogous compound, Indole-3-carboxaldehyde (ICA), in macrophage anti-inflammatory response has been elucidated. The following diagram illustrates this logical relationship as a reference for potential mechanisms.

References

- 1. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyindole-3-carboxaldehyde: Discovery, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyindole-3-carboxaldehyde is a versatile heterocyclic compound with significant implications in natural product chemistry, synthetic organic chemistry, and drug discovery. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, and its emerging role in various scientific fields. Key quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, critical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical and biological significance.

Discovery and History

This compound is a naturally occurring plant metabolite. It has been identified as a constituent of plants such as Capparis spinosa L.[1] and is also found in Arabidopsis thaliana as a glycosylated conjugate, playing a role in the plant's defense mechanisms against pathogens.[2] The biosynthesis in Arabidopsis involves the metabolism of tryptophan. While its natural occurrence is well-documented, the specific historical details of its first isolation or synthesis are not prominently available in the reviewed literature. Its synthesis is commonly achieved through the formylation of 4-hydroxyindole, most notably via the Vilsmeier-Haack reaction.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its application in research and development. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| CAS Number | 81779-27-3 | [3] |

| Appearance | Yellow to brown solid | |

| Melting Point | 190-193 °C | [4] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H-NMR (DMSO-d₆) | δ: 6.54 (1H, dd, J = 8.1, 0.9 Hz), 6.95 (1H, dd, J = 8.1, 0.9 Hz), 7.13 (1H, t, J = 8.1 Hz), 8.37 (1H, s), 9.64 (1H, s), 10.54 (1H, br s), 12.35 (1H, br s) | [4] |

| ¹³C-NMR (CDCl₃, Predicted) | C2: 138.9, C3: 118.6, C3a: 124.6, C4: 152.0 (approx.), C5: 122.6, C6: 121.3, C7: 112.9, C7a: 137.5, C=O: 185.4 | |

| Infrared (IR) | Key absorptions expected around 3300 cm⁻¹ (N-H stretch), 3100 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O stretch, aldehyde) | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 162.0550 | [5] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.

Vilsmeier-Haack Reaction for the Synthesis of this compound

This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃), to introduce a formyl group onto the 4-hydroxyindole scaffold.

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 15 mL of dry N,N-dimethylformamide (DMF) in an ice-methanol bath. To this, slowly add 7.35 mL of phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).[4]

-

Formylation Reaction: Dissolve 5.0 g of 4-hydroxyindole in 10 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the reaction mixture in an ice bath. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[4]

-

Work-up and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of water. Adjust the pH to alkaline (pH > 10) using a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes. Subsequently, acidify the mixture to pH 4 with 5N hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[4]

-

Purification: The crude this compound can be purified by recrystallization from methanol to afford yellow crystals.[4]

Quantitative Data:

Diagram of the Vilsmeier-Haack Reaction Mechanism:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXY-1H-INDOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Hydroxyindole-3-carboxaldehyde and its Derivatives: Synthesis, Basic Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyindole-3-carboxaldehyde is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. As a derivative of indole, a privileged structure in numerous biologically active compounds, it offers a unique combination of hydrogen bonding capabilities and aromatic interactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known derivatives of this compound, with a particular focus on its basicity and potential for further functionalization. This document is intended to be a resource for researchers actively engaged in the design and development of novel therapeutic agents.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in biological systems and for designing synthetic modifications. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem[1] |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| Appearance | Yellow to brown solid | MedChemExpress[2] |

| Melting Point | 190-193 °C | ChemicalBook[3] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Predicted pKa (4-hydroxyindole) | 9.89 ± 0.40 | ChemicalBook[4] |

Basicity and Acid-Base Properties

The basicity of this compound is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. The indole nitrogen is generally not basic due to the delocalization of its lone pair of electrons within the aromatic system. However, the molecule can be protonated under strongly acidic conditions, typically at the C3 position.

The primary determinant of the acid-base properties in a physiological pH range is the phenolic hydroxyl group at the 4-position. The predicted pKa for the parent compound, 4-hydroxyindole, is approximately 9.89[4], suggesting that the hydroxyl group is predominantly in its neutral form at physiological pH. The presence of the electron-withdrawing aldehyde group at the 3-position is expected to increase the acidity of the phenolic proton, thus lowering its pKa value compared to 4-hydroxyindole.

A general representation of the acid-base equilibria is depicted below:

References

A Theoretical and Computational Deep Dive into 4-Hydroxyindole-3-carboxaldehyde: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite with potential applications in drug development, particularly in the context of inflammation-related diseases.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry, offering a foundational understanding of the molecule's properties and outlining detailed protocols for its further investigation.

Physicochemical and Computed Properties

This compound is a member of the hydroxyindoles and a heteroarenecarbaldehyde.[2] It is structurally defined by a 4-hydroxyindole core with a formyl group at the 3-position.[2] While extensive experimental and computational studies specifically on this molecule are not widely available in the current literature, we can compile its fundamental computed properties from public databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem[2][3] |

| Molecular Weight | 161.16 g/mol | PubChem[2][3] |

| Exact Mass | 161.047678466 Da | PubChem[2][3] |

| XLogP3 | 1.2 | PubChem[2][3] |

| Topological Polar Surface Area | 53.1 Ų | PubChem[2][3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

Biosynthetic Pathway in Arabidopsis thaliana

This compound has been identified as a metabolite in the biosynthetic pathway of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) derivatives in the model plant organism Arabidopsis thaliana.[4][5] This pathway is crucial for the plant's defense against pathogens.[5] The biosynthesis originates from tryptophan and proceeds through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Hydroxyindole-3-carboxaldehyde, a plant metabolite with potential applications in the synthesis of fluorescent probes and the study of inflammation-related diseases.[1][2] Understanding the solubility of this compound is critical for its application in various experimental and developmental settings. This document outlines its solubility in different solvents, details a standard protocol for solubility determination, and presents a conceptual framework for its potential mechanism of action in a relevant biological pathway.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems. The following table summarizes the available quantitative data for easy comparison.

| Solvent System | Solubility | Conditions | Reference |

| Dimethyl Sulfoxide (DMSO) | 9.09 mg/mL (56.40 mM) | Ultrasonic and warming and heat to 60°C | [1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.91 mg/mL (5.65 mM) | Clear solution | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.91 mg/mL (5.65 mM) | Clear solution | [1] |

| Aqueous Buffers | Poorly soluble | - | [3] |

It is important to note that for a related compound, Indole-3-carboxaldehyde, the solubility in DMSO and dimethylformamide is approximately 30 mg/mL.[4] While not the same molecule, this suggests that polar aprotic solvents are generally effective for this class of compounds.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound and is recommended for obtaining reliable and reproducible data.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

-

This compound (solid form)

-

Selected solvent(s) of interest

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial weight of the compound.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] The agitation should be vigorous enough to keep the solid suspended without creating a vortex.[6]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).[7]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[7] This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing Experimental Workflow and Potential Biological Relevance

To further aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.

Caption: Workflow for Equilibrium Solubility Determination.

Given that this compound has been implicated in the study of inflammation, the following diagram illustrates a simplified, hypothetical signaling pathway where an indole derivative could exert an anti-inflammatory effect.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. 4-hydroxy-1H-indole-3-carbaldehyde | 81779-27-3 | Benchchem [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Illuminating Cellular Landscapes: 4-Hydroxyindole-3-carboxaldehyde Derivatives in Fluorescence Microscopy

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxyindole-3-carboxaldehyde, a naturally occurring plant metabolite, serves as a versatile precursor in the synthesis of advanced fluorescent probes. While the molecule itself is not fluorescent, its derivatives have emerged as powerful tools in fluorescence microscopy for the sensitive and selective detection of biologically significant molecules. This document provides detailed application notes and protocols for the use of a specific this compound-derived probe, EPI-RS, for the dual imaging of ribonucleic acid (RNA) and sulfur dioxide (SO₂), and its application in distinguishing between normal and tumor cells.[1][2]

Probe Profile: EPI-RS

EPI-RS is a fluorescent probe synthesized from a 4-hydroxyindole derivative. It exhibits distinct fluorescence responses to RNA and SO₂, making it a valuable tool for studying the interplay of these molecules in cellular processes.

Data Presentation: Photophysical Properties of EPI-RS

The photophysical properties of EPI-RS are summarized in the table below. The probe displays a notable "turn-on" fluorescence in the presence of RNA and a subsequent "turn-off" response upon interaction with SO₂.

| Condition | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Stokes Shift (nm) |

| EPI-RS only | 470 nm | 550 nm | 0.03 | 1.2 x 10⁴ | 80 nm |

| EPI-RS + RNA | 490 nm | 580 nm | 0.35 | 2.8 x 10⁴ | 90 nm |

| EPI-RS + RNA + SO₂ | 490 nm | 580 nm | N/A | N/A | N/A |

Data extracted from the study by Wang et al. (2018).[1]

Experimental Protocols

Synthesis of EPI-RS Probe